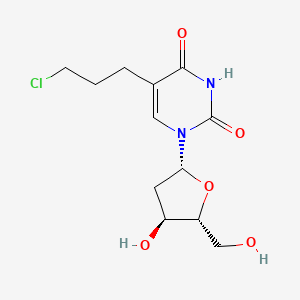
5-(3-Chloropropyl)-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloropropyl)-2’-deoxyuridine: is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chloropropyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of 5-(3-Chloropropyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 5-(3-Chloropropyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted uridines with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the uracil ring.
Hydrolysis: Products include 2’-deoxyuridine and 3-chloropropanol.
科学研究应用
Chemistry: 5-(3-Chloropropyl)-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of modified nucleosides on DNA polymerase activity and fidelity.
Medicine: The compound has potential applications in antiviral and anticancer research. Its structural similarity to thymidine allows it to be incorporated into viral DNA, potentially inhibiting viral replication. Additionally, it can be used to develop prodrugs that release active metabolites upon enzymatic cleavage.
Industry: In the pharmaceutical industry, 5-(3-Chloropropyl)-2’-deoxyuridine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it a valuable component in the design of nucleoside-based drugs.
作用机制
The mechanism of action of 5-(3-Chloropropyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the chloropropyl group can interfere with DNA replication and repair processes. This can lead to the formation of DNA adducts, strand breaks, and ultimately, cell death. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
相似化合物的比较
5-Bromo-2’-deoxyuridine: Another thymidine analog used in molecular biology and cancer research.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with potent anticancer activity.
5-Iodo-2’-deoxyuridine: Used in antiviral research and as a radiosensitizer in cancer therapy.
Uniqueness: 5-(3-Chloropropyl)-2’-deoxyuridine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and enzymes, making it a versatile tool in various research applications .
属性
CAS 编号 |
97975-05-8 |
|---|---|
分子式 |
C12H17ClN2O5 |
分子量 |
304.72 g/mol |
IUPAC 名称 |
5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI 键 |
NRZOXEUJFYCPSL-IVZWLZJFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


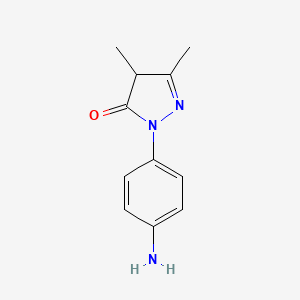
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)

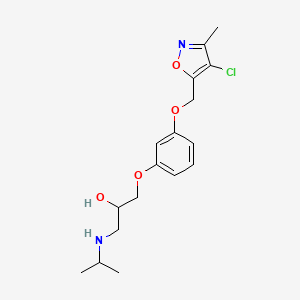


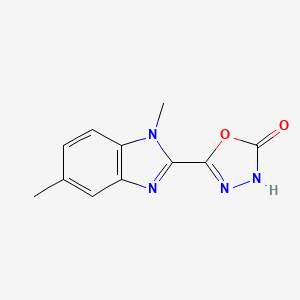

![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)
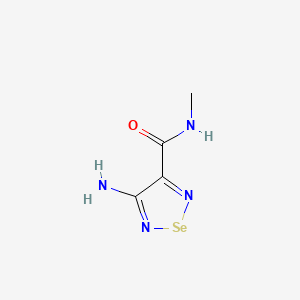



![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
